furo[2,3-f][1]benzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[2,3-f][1]benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNFETJREUYKBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC3=C(C=C21)OC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720255 | |
| Record name | Benzo[1,2-b:4,5-b']difuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267-58-3 | |
| Record name | Benzo[1,2-b:4,5-b']difuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Furo 2,3 F 1 Benzofuran and Its Derivatives
Classical Synthetic Approaches to the Furo[2,3-f]nih.govbenzofuran Skeleton
Traditional synthetic strategies for constructing complex heterocyclic systems like furo[2,3-f] nih.govbenzofuran (B130515) have historically relied on multi-step linear sequences and convergent approaches. These methods often involve the sequential construction of the fused ring system from simpler starting materials.
Multi-Step Linear Syntheses of Furo[2,3-f]nih.govbenzofuran
Multi-step linear syntheses involve the stepwise formation of the target molecule, where each step builds upon the previous one. While no direct multi-step synthesis for the parent furo[2,3-f] nih.govbenzofuran is extensively documented in readily available literature, the general principles of benzofuran synthesis can be extrapolated. A hypothetical linear approach might commence with a suitably substituted benzofuran or furan (B31954) derivative, followed by the sequential annulation of the second heterocyclic ring. Classical reactions such as the Perkin or Rap-Stoermer reactions for benzofuran formation could potentially be adapted, although this would require significant substrate engineering to achieve the desired regiochemistry of the final furo[2,3-f] nih.govbenzofuran system.
Convergent Strategies for Furo[2,3-f]nih.govbenzofuran Construction
Convergent syntheses involve the independent synthesis of key fragments of the target molecule, which are then combined in the later stages of the synthesis. This approach can be more efficient than linear syntheses for complex molecules. For the furo[2,3-f] nih.govbenzofuran skeleton, a convergent strategy could involve the coupling of a pre-functionalized benzofuran and a furan derivative. For instance, a Wittig olefination followed by a Claisen rearrangement has been successfully applied to synthesize the isomeric furo[2,3-b]benzofuran (B13948729) ring system, suggesting that similar strategies could potentially be adapted for the furo[2,3-f] isomer.
Modern Catalytic Methods in Furo[2,3-f]nih.govbenzofuran Synthesis
The advent of modern catalytic methods has revolutionized the synthesis of heterocyclic compounds, offering more efficient and selective routes. These methods often involve the use of transition metals, organocatalysts, or photoredox catalysts to facilitate key bond-forming reactions.
Transition Metal-Catalyzed Cyclizations for Furo[2,3-f]nih.govbenzofuran Formation
Transition metals such as palladium, copper, and nickel are powerful catalysts for the formation of C-C and C-O bonds, which are crucial for the construction of the furo[2,3-f] nih.govbenzofuran skeleton.
Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis. For the synthesis of benzofuran derivatives, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of o-iodoanisoles with terminal alkynes followed by electrophilic cyclization, have proven effective. nih.gov While not directly applied to furo[2,3-f] nih.govbenzofuran, this methodology could be envisioned to start from a furan-substituted phenol (B47542) to build the benzofuran portion of the molecule.
Copper-Catalyzed Reactions: Copper catalysts are also widely used in the synthesis of benzofurans. Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a facile route to polysubstituted benzofurans. organic-chemistry.org This one-pot procedure, which involves a sequential nucleophilic addition and oxidative cyclization, could potentially be adapted for the synthesis of furo[2,3-f] nih.govbenzofuran derivatives by using appropriately substituted furan precursors.
Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a cost-effective alternative to palladium. Nickel-catalyzed intramolecular oxidative coupling of ortho-alkenyl phenols has been shown to produce 3-aryl benzofurans. oregonstate.edu Furthermore, a nickel-catalyzed tandem synthesis of 2-substituted benzo[b]furans from 2-halophenols and 1-alkynes has been developed. researchgate.net These methods highlight the potential of nickel catalysis in the construction of the benzofuran moiety within the larger furo[2,3-f] nih.govbenzofuran framework.
Below is a table summarizing representative transition metal-catalyzed reactions for the synthesis of benzofuran cores, which could be adapted for furo[2,3-f] nih.govbenzofuran synthesis.
| Catalyst System | Reactants | Product Type | Reference |
| PdCl2(PPh3)2/CuI | o-Iodoanisoles, Terminal Alkynes | 2,3-Disubstituted Benzofurans | nih.gov |
| Copper Catalyst | Phenols, Alkynes | Polysubstituted Benzofurans | organic-chemistry.org |
| Ni(acac)2/O2 | ortho-Alkenyl Phenols | 3-Aryl Benzofurans | oregonstate.edu |
| NiCl2/Ligand | 2-Halophenols, 1-Alkynes | 2-Substituted Benzofurans | researchgate.net |
Organocatalytic Routes to Furo[2,3-f]nih.govbenzofuran Systems
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has gained significant traction as a green and sustainable synthetic tool. While specific organocatalytic routes to the furo[2,3-f] nih.govbenzofuran skeleton are not yet well-established, the principles of organocatalysis have been applied to the synthesis of benzofuran derivatives. For instance, Brønsted acids have been used to mediate the reaction of quinone imine ketals with dicarbonyl compounds to afford substituted benzofuran cores. nih.gov Such strategies could potentially be explored for the construction of the target heterocyclic system.
Photoredox Catalysis in Furo[2,3-f]nih.govbenzofuran Synthesis
Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling unique and mild reaction pathways. This approach has been applied to the synthesis of benzofuran heterocycles. For example, a visible-light-promoted cyclization of 1,6-enynes and bromomalonates has been reported to yield benzofuran derivatives without the need for a photocatalyst, oxidant, or transition metal. acs.org This atom-economic, radical-mediated pathway could offer a novel disconnection for the synthesis of the furo[2,3-f] nih.govbenzofuran system.
Novel Ring-Closing and Annulation Reactions for Furo[2,3-f]benzofuran (e.g., Wittig Reactions, Tandem Cyclization)
The construction of the furo[2,3-f]benzofuran ring system often relies on innovative ring-closing and annulation reactions that efficiently build the core structure. Among these, Wittig reactions and tandem cyclizations have emerged as powerful tools.
A notable approach involves a tandem intramolecular Wittig reaction to construct coumestans, a class of compounds that contains the furo[2,3-f]benzofuran core. This strategy utilizes a phosphonium (B103445) salt precursor which, upon treatment with a base, generates a phosphorus ylide. This ylide then undergoes an intramolecular Wittig reaction with a proximate ester group, followed by a subsequent cyclization to form the complete furo[2,3-f]benzofuran system. This one-pot reaction is advantageous as it simplifies the synthetic sequence and often leads to good yields of the desired product.
Tandem cyclization reactions, more broadly, offer an efficient route to complex molecules like furo[2,3-f]benzofurans from simpler starting materials in a single operation. These reactions are designed to form multiple rings in a cascade, minimizing the number of synthetic steps, and reducing waste. For instance, a palladium-catalyzed tandem cyclization can be envisioned where a suitably substituted precursor undergoes a sequence of intramolecular reactions to build the fused furan and benzofuran rings.
Table 1: Examples of Novel Ring-Closing and Annulation Reactions
| Reaction Type | Key Reagents/Conditions | Product Type | Ref. |
|---|---|---|---|
| Tandem Intramolecular Wittig Reaction | Phosphonium salt, base (e.g., NaH) | Coumestans | |
| Palladium-Catalyzed Tandem Cyclization | Palladium catalyst, suitable precursor | Substituted furo[2,3-f]benzofurans |
Stereoselective Synthesis of Chiral Furo[2,3-f]benzofuran Derivatives
The demand for enantiomerically pure compounds in various applications has driven the development of stereoselective methods for the synthesis of chiral furo[2,3-f]benzofuran derivatives. These methods aim to control the three-dimensional arrangement of atoms, leading to the selective formation of one enantiomer over the other.
Organocatalysis has emerged as a particularly powerful strategy for the enantioselective synthesis of heterocyclic compounds. Chiral organocatalysts, such as proline and its derivatives, can be employed to catalyze key bond-forming reactions in the synthesis of furo[2,3-f]benzofurans, inducing chirality and leading to products with high enantiomeric excess.
Another approach involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired chiral center is established, the auxiliary is removed. This method has been successfully applied to the synthesis of a variety of chiral natural products and can be adapted for the stereoselective synthesis of furo[2,3-f]benzofuran derivatives.
Table 2: Strategies for Stereoselective Synthesis
| Strategy | Description | Example Catalyst/Auxiliary |
|---|---|---|
| Organocatalysis | Use of small organic molecules to catalyze enantioselective reactions. | Proline and its derivatives |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. | Evans auxiliaries |
Green Chemistry Principles in Furo[2,3-f]benzofuran Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like furo[2,3-f]benzofurans to minimize environmental impact. These principles focus on the use of renewable resources, reducing waste, and employing safer chemical processes.
One of the key green chemistry approaches is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has been shown to significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents compared to conventional heating methods. The application of microwave irradiation to the synthesis of furo[2,3-f]benzofuran precursors can lead to more efficient and environmentally benign processes.
The use of greener solvents is another cornerstone of sustainable synthesis. Ionic liquids, which are salts that are liquid at low temperatures, are considered potential green alternatives to volatile organic compounds (VOCs) due to their low vapor pressure and high thermal stability. They can be used as reaction media for the synthesis of benzofuran derivatives, potentially reducing the environmental footprint of the synthetic process.
Furthermore, the development of catalytic reactions is central to green chemistry. Catalysts, by their nature, are used in small amounts and can be recycled and reused, which reduces waste. The development of highly efficient and recyclable catalysts for the key steps in furo[2,3-f]benzofuran synthesis is an active area of research.
Table 3: Application of Green Chemistry Principles
| Principle | Application in Furo[2,3-f]benzofuran Synthesis | Benefits |
|---|---|---|
| Alternative Energy Sources | Microwave-assisted synthesis | Reduced reaction times, improved yields, less hazardous solvents |
| Greener Solvents | Use of ionic liquids as reaction media | Reduced use of volatile organic compounds (VOCs) |
| Catalysis | Development of efficient and recyclable catalysts | Reduced waste, increased atom economy |
Advanced Spectroscopic and Structural Elucidation of Furo 2,3 F 1 Benzofuran Scaffolds
High-Resolution NMR Spectroscopy for Complex Furo[2,3-f]researchgate.netbenzofuran Structural Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the constitution of furo[2,3-f] researchgate.netbenzofuran (B130515) derivatives. Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects, a complete picture of the proton and carbon framework can be assembled.
For the derivative, Furo[2,3-f]benzofuran-4,8-dione, specific ¹H and ¹³C NMR data have been reported. These data provide a basis for understanding the electronic environment of the core structure.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2/6 | 6.94 (d, J = 1.8 Hz) | 148.2 |
| 3/7 | 7.73 (d, J = 1.8 Hz) | 108.3 |
| 3a/7a | - | 128.4 |
| 4/8 | - | 170.9 |
| 4a/8a | - | 152.0 |
To unequivocally assign the proton and carbon signals and to establish the connectivity within the furo[2,3-f] researchgate.netbenzofuran scaffold, a suite of multi-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For a furo[2,3-f] researchgate.netbenzofuran derivative, COSY would be instrumental in identifying adjacent protons on the furan (B31954) and benzene (B151609) rings, aiding in the assignment of the aromatic spin systems.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at 6.94 ppm in Furo[2,3-f]benzofuran-4,8-dione would show a cross-peak to the carbon signal at 148.2 ppm, confirming their direct bond.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for identifying quaternary carbons and piecing together the different fragments of the molecule. In the context of the furo[2,3-f] researchgate.netbenzofuran skeleton, HMBC would show correlations from the furan protons to the carbons of the central benzene ring, and vice-versa, thereby confirming the fusion pattern of the heterocyclic system.
While solution-state NMR is the most common technique for the structural elucidation of organic molecules, solid-state NMR (ssNMR) can provide valuable information, especially for materials that are insoluble or for studying the structure of crystalline or amorphous solids. For furo[2,3-f] researchgate.netbenzofuran derivatives that may exhibit polymorphism, ssNMR can distinguish between different crystalline forms. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signals of low-abundant nuclei like ¹³C, providing detailed structural information in the solid state. Although specific solid-state NMR studies on furo[2,3-f] researchgate.netbenzofuran were not found, this technique remains a powerful option for the characterization of its solid forms.
Advanced Mass Spectrometry for Furo[2,3-f]researchgate.netbenzofuran Derivatives
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of furo[2,3-f] researchgate.netbenzofuran derivatives. Advanced techniques also allow for the detailed study of fragmentation patterns, which can aid in structural elucidation and isomer differentiation.
The fragmentation of the furo[2,3-f] researchgate.netbenzofuran core under mass spectrometric conditions would be expected to follow pathways characteristic of benzofurans. Common fragmentation processes include the retro-Diels-Alder reaction, leading to the cleavage of the furan ring, and the loss of small neutral molecules such as carbon monoxide (CO) or formaldehyde (B43269) (CH₂O), depending on the substitution pattern.
By carefully analyzing the fragmentation patterns of different isomers of substituted furo[2,3-f] researchgate.netbenzofurans, it is often possible to differentiate between them. The position of substituents can influence the stability of the resulting fragment ions, leading to unique mass spectra for each isomer.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental composition. For instance, the molecular weight of Furo[2,3-f]benzofuran-4,8-dione has been reported as 188.14 g/mol . An HRMS measurement would be able to confirm the elemental formula of C₁₀H₄O₄ with a high degree of confidence, distinguishing it from other potential isobaric compounds. This is a critical step in the identification and characterization of new furo[2,3-f] researchgate.netbenzofuran derivatives.
X-ray Crystallography for Absolute Configuration and Conformational Analysis of Furo[2,3-f]researchgate.netbenzofuran
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of a furo[2,3-f] researchgate.netbenzofuran derivative, a detailed map of electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.
This technique provides definitive information on:
Connectivity and Bonding: It confirms the covalent framework of the molecule, validating the structure determined by other spectroscopic methods.
Absolute Configuration: For chiral derivatives of furo[2,3-f] researchgate.netbenzofuran, X-ray crystallography using anomalous dispersion can determine the absolute stereochemistry of each stereocenter.
Conformational Analysis: The crystal structure reveals the preferred conformation of the molecule in the solid state, including bond angles, bond lengths, and torsional angles. This information is crucial for understanding the molecule's shape and how it may interact with other molecules.
Structural elucidation of derivatives such as Furo[2,3-f]benzofuran-4,8-dione has been confirmed by X-ray structure analysis, providing ultimate proof of their molecular structure.
Vibrational Spectroscopy (IR, Raman) for Furo[2,3-f]leidenuniv.nlbenzofuran Functional Group Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of functional groups within the furo[2,3-f] leidenuniv.nlbenzofuran scaffold. cardiff.ac.uk These methods probe the vibrational modes of molecules, providing a unique fingerprint based on the types of bonds and their chemical environment. encyclopedia.pub The interpretation of these spectra, often aided by computational predictions, allows for the identification of key structural features. cardiff.ac.ukfaccts.de
The furo[2,3-f] leidenuniv.nlbenzofuran skeleton is comprised of a fused furan and benzofuran system, presenting several characteristic vibrational modes. The primary regions of interest in the IR and Raman spectra include C-H stretching, C=C aromatic stretching, C-O stretching of the furan rings, and various bending modes.
Key Vibrational Modes for Furo[2,3-f] leidenuniv.nlbenzofuran:
Aromatic C-H Stretching: Vibrations associated with the aromatic protons on the benzene ring typically appear in the region of 3100-3000 cm⁻¹. The C-H bonds of the furan rings also contribute to this region.
Aromatic and Furan C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene and furan rings give rise to a series of bands, typically between 1620 cm⁻¹ and 1450 cm⁻¹. nih.gov Theoretical studies on furan and its derivatives show that ring C-C symmetric and asymmetric stretching vibrations occur in the 1414-1033 cm⁻¹ range. globalresearchonline.net
C-O-C (Ether) Stretching: The asymmetric and symmetric stretching of the C-O-C bonds within the two furan rings are highly characteristic. These typically produce strong bands in the IR spectrum, generally found in the 1250-1050 cm⁻¹ region.
"Breathing" Modes and Ring Deformations: The entire fused ring system can undergo collective vibrations, often referred to as ring "breathing" modes. These, along with other ring deformation and bending vibrations, appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). For instance, a study on 2(3H)benzofuranone identified various fundamental modes in this region using both IR and Raman spectroscopy. researchgate.net
The complementary nature of IR and Raman spectroscopy is particularly useful. nih.gov While C=O and C-O stretches are often strong in the IR spectrum, C=C and other symmetric vibrations can be more prominent in the Raman spectrum, providing a more complete structural picture. researchgate.net
Table 1: Characteristic Vibrational Frequencies for Furo[2,3-f] leidenuniv.nlbenzofuran Scaffolds
| Functional Group/Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Technique |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Furan C-H Stretch | 3150 - 3100 | IR, Raman |
| Aromatic C=C Stretch | 1620 - 1450 | IR, Raman |
| Furan Ring C=C and C-C Stretch | 1500 - 1000 | IR, Raman |
| Asymmetric C-O-C Stretch | 1250 - 1150 | IR |
| Symmetric C-O-C Stretch | 1100 - 1020 | IR, Raman |
| C-H Out-of-Plane Bending | 900 - 675 | IR |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment in Furo[2,3-f]leidenuniv.nlbenzofuran
Chiroptical spectroscopy, which includes Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), is indispensable for determining the absolute configuration of chiral derivatives of furo[2,3-f] leidenuniv.nlbenzofuran. wiley.com These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. leidenuniv.nlwikipedia.org
ORD measures the variation of optical rotation with the wavelength of light, and the resulting curve can show positive or negative Cotton effects in the vicinity of an absorption band of a chromophore. wikipedia.orgcdnsciencepub.com CD measures the difference in absorption of left- and right-circularly polarized light (Δε) as a function of wavelength. eurekaselect.com A CD spectrum consists of positive or negative peaks, known as Cotton effects, which provide detailed stereochemical information about the molecule. nih.gov
For complex molecules like substituted furo[2,3-f] leidenuniv.nlbenzofurans, which can possess multiple stereocenters, the absolute configuration is often determined by comparing experimental CD spectra with quantum chemical calculations or by applying established helicity rules. researchgate.netresearchgate.net
Research on structurally related dihydrobenzofuran neolignans has established a correlation between the helicity (the P or M screw sense) of the heterocyclic ring and the sign of the ¹Lₐ and ¹Lₑ band Cotton effects in the CD spectrum. researchgate.net A specific helicity rule was found where P (right-handed) or M (left-handed) helicity of the dihydrofuran ring leads to a negative or positive CD signal, respectively, within the ¹Lₑ band (around 270-300 nm). researchgate.net Such rules are powerful for assigning the stereochemistry of new natural products or synthetic derivatives within this class. For instance, a positive Cotton effect observed around 290 nm in a dihydrobenzofuran derivative can indicate a specific absolute configuration at its stereocenters (e.g., 7S, 8R). researchgate.net
The exciton (B1674681) coupling method in CD spectroscopy is another powerful approach. If two or more chromophores are present in a chiral molecule, their electronic transitions can couple, resulting in a characteristic bisignate (S-shaped or inverted S-shaped) CD signal. The sign of this exciton-coupled Cotton effect directly relates to the spatial orientation of the chromophores, allowing for an unambiguous assignment of the absolute configuration. eurekaselect.com
Table 2: Application of Chiroptical Spectroscopy for Stereochemical Assignment of Furobenzofuran Analogs
| Chiroptical Technique | Observation | Stereochemical Interpretation |
| Circular Dichroism (CD) | Positive Cotton effect at ~290 nm (¹Lₑ band) | Correlates to M-helicity of the dihydrofuran ring; used to assign absolute configurations like (7S, 8R) in neolignans. researchgate.net |
| Circular Dichroism (CD) | Negative Cotton effect at ~290 nm (¹Lₑ band) | Correlates to P-helicity of the dihydrofuran ring. researchgate.net |
| Circular Dichroism (CD) | Bisignate (split) Cotton effect | Indicates exciton coupling between two chromophores; the sign of the couplet reveals their relative spatial arrangement. eurekaselect.com |
| Optical Rotatory Dispersion (ORD) | Positive or negative Cotton effect curves | Correlates the sign of rotation at specific wavelengths to the absolute configuration of stereocenters near a chromophore. cdnsciencepub.com |
Theoretical and Computational Investigations of Furo 2,3 F 1 Benzofuran
Quantum Chemical Calculations on Furo[2,3-f]physchemres.orgbenzofuran Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic properties of benzofuran-based molecules. physchemres.org DFT methods are recognized for yielding accurate results for a wide range of physicochemical properties, making them suitable for studying complex biological and chemical systems. physchemres.org Functionals such as the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, often paired with basis sets like 6-311G(d,p) or 6-31G(d,p), are commonly employed to optimize molecular geometries and calculate electronic parameters for benzofuran (B130515) derivatives. researchgate.netresearchgate.netsemanticscholar.org These calculations provide reliable information on geometric parameters (bond lengths and angles), charge distribution, and molecular orbital energies, which are in good agreement with experimental data where available. researchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. malayajournal.org
While detailed FMO analysis on the parent furo[2,3-f] physchemres.orgbenzofuran is not extensively documented, studies on analogous benzofuran derivatives provide valuable insights. For instance, in a study of 1-benzofuran-2-carboxylic acid, the HOMO was found to be distributed over the entire molecule, while the LUMO was localized on the benzofuran ring and the carboxylic acid group. researchgate.net A smaller HOMO-LUMO gap suggests higher polarizability, lower kinetic stability, and greater chemical reactivity. malayajournal.org
| Molecular Orbital | Energy (eV) | Description of Electron Density Localization (for 1-benzofuran-2-carboxylic acid) |
|---|---|---|
| HOMO | -5.28 | Distributed over the entire molecule, indicating its role as an electron donor. malayajournal.org |
| LUMO | -1.27 | Localized on the benzofuran ring and the electron-accepting carboxylic acid group. researchgate.netmalayajournal.org |
| Energy Gap (ΔE) | 4.01 | This relatively small gap suggests the molecule is reactive and has favorable charge transfer properties. malayajournal.org |
Data derived from computational studies on benzofuran derivatives as model systems. researchgate.netmalayajournal.org
Molecular Dynamics Simulations of Furo[2,3-f]physchemres.orgbenzofuran Conformational Landscapes
The parent furo[2,3-f] physchemres.orgbenzofuran molecule is a rigid, planar structure with limited conformational flexibility. However, its derivatives, particularly those with flexible side chains or reduced (dihydro) rings, can adopt multiple conformations. researchgate.net Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational landscapes and dynamic interactions. nih.gov
MD simulations have been effectively used to explore the conformational preferences of 2,3-dihydrobenzofuran (B1216630) derivatives, especially in the context of their binding to biological targets. nih.govnih.gov These simulations can identify stable conformers, predict binding modes with receptors, and analyze the stability of ligand-protein complexes over time. nih.gov For example, in the design of inhibitors for specific enzymes, MD simulations help to understand how different substituents on the benzofuran scaffold affect the molecule's shape and its ability to fit into a binding pocket. nih.gov The planarity of the core benzofuran ring system is a key structural feature in these studies. researchgate.net
Prediction of Spectroscopic Parameters using Computational Methods for Furo[2,3-f]physchemres.orgbenzofuran
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data. researchgate.netsemanticscholar.org Theoretical calculations can provide vibrational (infrared) and electronic (UV-Visible) spectra that show good agreement with experimental measurements. researchgate.netsemanticscholar.org
For vibrational analysis, DFT calculations can determine the fundamental vibrational modes and their corresponding frequencies. researchgate.net These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is employed to study electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) by calculating the energies of electronic transitions from the ground state to various excited states. semanticscholar.org The solvent effects on these spectra can also be modeled to provide a more realistic comparison with experimental conditions. semanticscholar.org
| Vibrational Mode (for 1-benzofuran-2-carboxylic acid) | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H stretch | 3400-2525 (broad) | 3568 | Carboxylic acid O-H group |
| C=O stretch | 1690 | 1720 | Carboxylic acid C=O group |
| C=C stretch | 1580 | 1585 | Aromatic ring C=C stretching |
| C-O stretch | 1290 | 1295 | Furan (B31954) ring C-O stretching |
Comparison of experimental and calculated vibrational frequencies for a model benzofuran derivative demonstrates the predictive power of DFT calculations. researchgate.net
Reaction Mechanism Studies of Furo[2,3-f]physchemres.orgbenzofuran Transformations via DFT
DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about reaction pathways, transition states, and activation energies. nih.govpku.edu.cn Such studies on benzofuran and its derivatives have shed light on their reactivity in various transformations, including cycloadditions and reductions. nih.govpku.edu.cn
For example, DFT has been used to elucidate the mechanism of [8+2] cycloaddition reactions involving dienylisobenzofurans. pku.edu.cn By calculating the Gibbs free energies of activation for different possible pathways (e.g., concerted vs. stepwise), researchers can determine the most energetically favorable reaction mechanism. pku.edu.cn In these studies, FMO analysis is also used to understand the orbital interactions that govern the reaction's feasibility. pku.edu.cn Similarly, theoretical calculations have been applied to understand the regioselectivity observed in the catalytic reduction of the furanoid ring in benzofuran systems. nih.gov Global and local reactivity descriptors derived from DFT, such as Fukui functions, help identify the atoms most susceptible to nucleophilic or electrophilic attack, thereby explaining the observed product distribution. nih.gov
QSAR and QSPR Modeling for Furo[2,3-f]physchemres.orgbenzofuran Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. physchemres.orgdigitaloceanspaces.comresearchgate.net These models are crucial in drug discovery and materials science for predicting the properties of new compounds and prioritizing synthetic efforts. nih.govmdpi.com
For benzofuran derivatives, numerous QSAR/QSPR studies have been conducted. physchemres.orgresearchgate.netnih.gov In these studies, a set of molecular descriptors is calculated for a series of compounds. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). digitaloceanspaces.com Statistical methods, most commonly Multiple Linear Regression (MLR), are then used to build a mathematical equation that relates these descriptors to the observed activity or property. physchemres.orgnih.gov The statistical quality and predictive power of the resulting model are evaluated using parameters like the coefficient of determination (R²), cross-validated R² (R²cv), and the F-statistic. physchemres.orgnih.gov
| Model Parameter | Value | Description |
|---|---|---|
| N | 24 | Number of compounds in the dataset. |
| n | 4 | Number of descriptors in the model. |
| R² | 0.816 | Coefficient of determination, indicating a good fit of the model to the data. |
| R²cvOO | 0.731 | Leave-one-out cross-validated R², indicating good internal predictive ability. |
| F | 21.103 | F-statistic, indicating the statistical significance of the model. |
Statistical parameters for a sample 2D-QSAR model developed for benzofuran-based vasodilators. nih.gov
Reactivity and Transformation Pathways of Furo 2,3 F 1 Benzofuran
Electrophilic Aromatic Substitution Reactions of Furo[2,3-f]nih.govbenzofuran
The furo[2,3-f] nih.govbenzofuran (B130515) ring system is highly activated towards electrophilic aromatic substitution (EAS) due to the π-excessive nature of the furan (B31954) and benzofuran rings. The reaction's regioselectivity is dictated by the relative electron density of the different positions on the heterocyclic core.
Theoretical Background and Regioselectivity: The furan moiety is significantly more reactive towards electrophiles than benzene (B151609), with reactions proceeding at rates up to 6 x 10¹¹ times faster. chemicalbook.com Substitution on a simple furan ring preferentially occurs at the C2 (α) position. chemicalbook.compearson.com This preference is attributed to the greater stability of the cationic intermediate (sigma complex) formed upon electrophilic attack at C2, which can be stabilized by three resonance structures, compared to the two resonance structures available for attack at C3 (β). chemicalbook.comonlineorganicchemistrytutor.com
In the fused furo[2,3-f] nih.govbenzofuran system, the furan ring is expected to be the primary site of electrophilic attack due to its higher activation compared to the benzofuran moiety. By analogy with simple furans, the positions equivalent to C2 and C5 of the furan ring are the most probable sites for substitution.
Examples of Electrophilic Substitution Reactions: While specific studies on furo[2,3-f] nih.govbenzofuran are limited, the reactivity can be inferred from studies on related structures like calix chemicalbook.combenzofurans, which undergo electrophilic aromatic substitutions such as bromination, formylation, and acylation. Common EAS reactions applicable to such electron-rich heterocycles include:
Nitration: Typically performed with reagents like acetyl nitrate (CH₃COONO₂) to avoid the harsh acidic conditions of standard nitration protocols, which can cause ring degradation. youtube.com
Sulfonation: Often carried out using a sulfur trioxide-pyridine complex (SO₃·py) to achieve sulfonation at the 2-position. youtube.com
Halogenation: Bromination, for example, can be achieved under mild conditions using bromine in a non-polar solvent like dioxane to yield the 2-bromo derivative. pearson.com
Friedel-Crafts Acylation: Can be performed using an acid anhydride (e.g., acetic anhydride) with a mild Lewis acid catalyst. researchgate.net
| Reaction | Typical Reagent | Expected Major Product on Furan Ring | Reference |
|---|---|---|---|
| Nitration | Acetyl nitrate (CH₃COONO₂) | 2-Nitro-furo[2,3-f] nih.govbenzofuran | youtube.com |
| Sulfonation | Sulfur trioxide-pyridine (SO₃·py) | Furo[2,3-f] nih.govbenzofuran-2-sulfonic acid | youtube.com |
| Bromination | Bromine in dioxane | 2-Bromo-furo[2,3-f] nih.govbenzofuran | pearson.com |
| Acylation | Acetic anhydride, SnCl₄ | 2-Acetyl-furo[2,3-f] nih.govbenzofuran | researchgate.net |
Nucleophilic Additions and Substitutions on the Furo[2,3-f]nih.govbenzofuran Skeleton
Nucleophilic attack on the electron-rich furo[2,3-f] nih.govbenzofuran skeleton is generally less favorable than electrophilic substitution. Such reactions typically require the presence of activating groups (e.g., electron-withdrawing groups) on the ring or proceed via metal-catalyzed pathways.
The mechanism of nucleophilic addition often involves the attack of a nucleophile on a carbon atom of the heterocyclic ring, leading to the formation of a tetrahedral intermediate. youtube.com In the absence of a good leaving group, the reaction may result in addition, but if a suitable leaving group is present, nucleophilic aromatic substitution (SₙAr) can occur.
Palladium-catalyzed reactions are commonly employed for the nucleophilic substitution of benzofuran derivatives. researchgate.net These processes allow for the introduction of various functionalities onto the benzofuran core. For instance, the synthesis of amidoquinoline-isatin-linked 1,2,3-triazoles has been developed for specific sensing applications, showcasing the utility of functionalized benzofurans. researchgate.net
Cycloaddition Reactions Involving Furo[2,3-f]nih.govbenzofuran
The furan ring within the furo[2,3-f] nih.govbenzofuran structure can participate as a 4π-electron component (diene) in cycloaddition reactions, most notably the Diels-Alder reaction. Furan's aromaticity is relatively low, allowing it to undergo [4+2] cycloadditions with reactive dienophiles to form oxabicycloheptane derivatives. quora.com
These cycloaddition reactions are valuable in synthesis as the resulting oxabridged adducts can be converted into a variety of other cyclic and acyclic structures. quora.com For example, 2-vinylbenzofurans can undergo photoinduced electron transfer cycloadditions with dienes and styrenes to yield [4+2] and [2+2] cycloadducts. researchgate.net Furan-fused cyclobutanones have also been used as versatile C4 synthons in intermolecular [4+2] and [4+4] cycloadditions to create furan-fused lactams. nih.gov
| Cycloaddition Type | Reactant Partner | Potential Product Type | Reference |
|---|---|---|---|
| [4+2] Diels-Alder | Reactive dienophiles (e.g., maleic anhydride) | Oxabicycloheptane derivatives | quora.com |
| [4+2] Photoinduced | 1,3-Cyclohexadienes, Styrenes | Tetrahydrodibenzofurans, Cyclohexenes | researchgate.net |
| [2+2] Photoinduced | Styrenes | Cyclobutane derivatives | researchgate.net |
| [4+3] Cycloaddition | Oxyallyl cations | Oxabicyclooctane derivatives | quora.com |
Oxidation and Reduction Chemistry of Furo[2,3-f]nih.govbenzofuran
Oxidation: The double bond in the furan ring of the furo[2,3-f] nih.govbenzofuran system is susceptible to oxidation. Biomimetic oxidation of benzofurans, modeling the action of cytochrome P450 enzymes, can be achieved using hydrogen peroxide and manganese(III) porphyrin catalysts. mdpi.com The primary step in this process is the formation of a reactive epoxide at the 2,3-position. This epoxide can then undergo various subsequent reactions, including rearrangement to form benzofuran-2-ones or ring-opening to yield keto esters. mdpi.com Oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can also lead to the formation of benzofuran and 2,3-dihydrobenzofuran (B1216630) derivatives. rsc.org
Reduction: Catalytic hydrogenation is a common method for the reduction of the benzofuran moiety. The choice of catalyst can influence the selectivity of the reduction. For instance, palladium on carbon (Pd/C) is often used for the selective reduction of the C=C double bond within the furanoid ring to yield the corresponding 2,3-dihydrobenzofuran derivative. nih.gov
Functionalization of Furo[2,3-f]nih.govbenzofuran via C-H Activation
C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds. youtube.com This approach allows for the direct formation of new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized substrates.
For benzofuran systems, palladium and rhodium catalysts are frequently used to achieve C-H functionalization. nih.govrsc.orgnih.govnih.gov These reactions can be directed to specific positions on the ring. For example, rhodium-catalyzed annulation between 1,3-diynes and N-benzoxyacetamide can proceed via C-H activation and migratory insertion to form benzofuran derivatives. nih.gov Similarly, a palladium-catalyzed tandem C-H functionalization/cyclization of benzoquinone with terminal alkynes provides a route to 5-hydroxybenzofuran derivatives. nih.gov The application of these methods to the furo[2,3-f] nih.govbenzofuran skeleton could provide direct access to a wide array of substituted derivatives with potential applications in materials science and medicinal chemistry. researchgate.netacs.org
Ring-Opening and Rearrangement Reactions of Furo[2,3-f]nih.govbenzofuran
The fused ring system of furo[2,3-f] nih.govbenzofuran can undergo ring-opening and rearrangement reactions under certain conditions, leading to the formation of novel molecular architectures.
Ring-Opening Reactions: The furan ring can be opened oxidatively. For example, furans with a β-ketoester group at the 2-position undergo oxidative ring-opening with Mn(III)/Co(II) catalysts to form 1,4-dicarbonyl compounds. rsc.org The benzofuran moiety can also be opened. Iron-catalyzed C-H alkylation of 2-vinylbenzofurans can trigger a cascade reaction involving benzofuran ring-opening to form highly functionalized isoquinolones. researchgate.net Transition metal catalysis, particularly with nickel, has been extensively explored for the selective cleavage of the C-O bond in benzofurans. researchgate.net
Rearrangement Reactions: Rearrangement reactions provide a pathway to structurally diverse isomers. A notable example is the rearrangement of 2-hydroxychalcones, which can be converted into 2,3-dihydrobenzofurans. These intermediates can then be selectively transformed into either 3-acylbenzofurans or 3-formylbenzofurans depending on the reaction conditions. nih.gov The formation of the 3-formylbenzofuran is thought to proceed through a diprotonated intermediate that undergoes ring opening followed by ring closure at the ketone moiety. nih.gov Such strategies could potentially be adapted to the furo[2,3-f] nih.govbenzofuran system to synthesize derivatives that are otherwise difficult to access.
Exploration of Biological Activities and Mechanistic Insights of Furo 2,3 F 1 Benzofuran Analogs
Structure-Activity Relationship (SAR) Studies for Furo[2,3-f]nih.govbenzofuran Derivatives
The biological activity of furo[2,3-f] nih.govbenzofuran (B130515) derivatives is intricately linked to their molecular structure. SAR studies on the broader class of benzofurans reveal that the type and position of substituents on the heterocyclic core are critical determinants of their pharmacological effects. nih.govnih.gov
Earlier SAR studies on benzofuran derivatives have indicated that substitutions at the C-2 position, often with ester or heterocyclic rings, are crucial for cytotoxic activity. nih.gov For instance, the introduction of a CONH group has been found necessary for the anticancer activity of some benzofuran analogs. nih.gov Furthermore, the addition of phenol (B47542) and chlorine groups can increase the number of binding interactions with a biological target, thereby enhancing anticancer activity. nih.gov The presence of a hydrogen-donating group, such as a phenolic hydroxyl group, is also considered important for modulating cytotoxic properties. nih.gov
Halogenation of the benzofuran ring, with atoms like bromine, chlorine, or fluorine, has been shown to significantly increase anticancer activities. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which can improve the binding affinity of the compound to its target. nih.gov The position of the halogen on the benzofuran scaffold is a critical factor in its biological activity. nih.gov
In the context of multidrug resistance in cancer, studies on benzofurylethanolamine analogs have shown a strong correlation between their lipophilicity and their resistance-reversing activity. nih.gov
Molecular Design Principles based on Furo[2,3-f]nih.govbenzofuran Scaffolds
The furo[2,3-f] nih.govbenzofuran core is considered a "privileged structure" in drug design, meaning it can serve as a versatile scaffold for developing ligands for multiple biological targets. rsc.orgnih.gov The design of new therapeutic agents often involves the strategic modification of this central ring system to optimize potency, selectivity, and pharmacokinetic properties.
Key molecular design principles for furo[2,3-f] nih.govbenzofuran scaffolds include:
Isosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties to enhance activity or improve drug-like characteristics. nih.gov
Conformational Restriction: Introducing structural constraints to lock the molecule in a bioactive conformation, which can lead to increased potency and selectivity.
Scaffold Hopping: Replacing the core scaffold with a structurally different one that maintains the key pharmacophoric features, a strategy that can lead to novel intellectual property and improved properties.
The unique structural features of the benzofuran scaffold make it a pharmacophore of choice for designing new therapeutic agents. rsc.org
Pharmacophore Modeling and Ligand-Based Design for Furo[2,3-f]nih.govbenzofuran
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov For furo[2,3-f] nih.govbenzofuran derivatives, this technique can be used to design new molecules with a higher probability of being active.
Ligand-based pharmacophore models are developed based on the structures of known active compounds. tandfonline.com These models can then be used to screen virtual libraries of compounds to identify new potential drug candidates. For example, a pharmacophore-based screening approach has been successfully used to identify potential inhibitors of the PDE1B enzyme from a library of 2,3-dihydrobenzofuran (B1216630) derivatives. nih.gov Similarly, this approach has been applied to a library of benzofuran-1,2,3-triazole hybrids to identify potential EGFR inhibitors for the treatment of lung cancer. nih.govnih.gov
Biochemical Target Identification and Validation for Furo[2,3-f]nih.govbenzofuran Analogs
Derivatives of the broader benzofuran class have been shown to interact with a variety of biochemical targets, suggesting that furo[2,3-f] nih.govbenzofuran analogs may also exhibit a diverse range of biological activities. nih.govrsc.org Some of the key targets identified for benzofuran-related compounds include:
Poly(ADP-ribose)polymerase-1 (PARP-1): Several benzofuran derivatives have been identified as inhibitors of PARP-1, an enzyme involved in DNA repair. nih.govresearchgate.net
Epidermal Growth Factor Receptor (EGFR): Certain furochromone derivatives containing a thienyl skeleton have demonstrated inhibitory activity against EGFR kinase. tandfonline.com
Cannabinoid Receptor 2 (CB2): A series of 2,3-dihydro-1-benzofuran derivatives have been developed as potent and selective agonists of the CB2 receptor, which is a target for the treatment of neuropathic pain. nih.govnih.gov
D-box-binding PAR-like protein 2 (DRAK2): Benzofuran-3(2H)-one derivatives have been discovered as novel inhibitors of DRAK2, a kinase involved in apoptosis of islet β-cells. semanticscholar.org
Hypoxia-inducible factor-1 (HIF-1) pathway: Some benzofuran derivatives have been found to inhibit the proliferation of p53-independent malignant cancer cells by inhibiting the HIF-1 pathway. documentsdelivered.com
Tubulin: Certain bromoalkyl and bromoacetyl derivatives of benzofurans have been shown to target tubulin, a key protein in cell division. mdpi.com
Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1): 2,3-Dihydrobenzofurans have been used as a chemical platform to design inhibitors of mPGES-1, an enzyme involved in inflammation and cancer. nih.gov
The validation of these targets for furo[2,3-f] nih.govbenzofuran analogs would require further experimental studies, including binding assays and functional assays, to confirm their interaction and biological effect.
Mechanistic Studies of Biological Actions of Furo[2,3-f]nih.govbenzofuran Derivatives
Understanding the molecular mechanisms by which furo[2,3-f] nih.govbenzofuran derivatives exert their biological effects is crucial for their development as therapeutic agents.
Enzyme Inhibition Mechanisms by Furo[2,3-f]nih.govbenzofuran Compounds (e.g., PARP-1 inhibition)
As mentioned, a significant target for benzofuran-related compounds is PARP-1. nih.gov PARP inhibitors are known to work through a mechanism called "synthetic lethality". frontiersin.org In cancer cells with defects in other DNA repair pathways (such as those with BRCA1/2 mutations), the inhibition of PARP-1 leads to an accumulation of DNA damage and ultimately cell death. frontiersin.org
The proposed mechanism of action for PARP inhibitors involves "PARP trapping," where the inhibitor binds to the enzyme at the site of a DNA single-strand break, preventing the enzyme from dissociating and leading to the formation of a cytotoxic DNA-PARP complex. frontiersin.org This complex can stall replication forks, leading to double-strand breaks that are difficult for cancer cells with deficient DNA repair mechanisms to resolve. frontiersin.org
A study on a new arylbenzofuran derivative, 7-hydroxy-5,4'-dimethoxy-2-arylbenzofuran (HDAB), revealed that it can dock into the hydrophobic pocket of PARP-1 and suppress its ADP-ribosylation activity. researchgate.net This suggests that furo[2,3-f] nih.govbenzofuran analogs could potentially act as PARP-1 inhibitors through a similar mechanism.
Receptor Binding and Signaling Pathway Modulation by Furo[2,3-f]nih.govbenzofuran
Furo[2,3-f] nih.govbenzofuran analogs may also exert their effects by binding to specific receptors and modulating downstream signaling pathways. For example, 2,3-dihydro-1-benzofuran derivatives have been designed as agonists for the CB2 receptor. nih.govnih.gov The binding of these compounds to the CB2 receptor can trigger a cascade of intracellular events that ultimately lead to a therapeutic effect, such as the suppression of microglial cell activation and neuroinflammation in the case of neuropathic pain. nih.gov
Furthermore, some benzofuran derivatives have been shown to induce cell death in cancer cells by modulating signaling pathways related to apoptosis and cell cycle arrest. mdpi.comnih.gov For instance, a novel benzofuran lignan (B3055560) derivative was found to induce G2/M cell cycle arrest and apoptosis through a p53-dependent pathway. nih.gov Other benzofuran derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential. mdpi.com
The specific receptor binding profiles and signaling pathways modulated by furo[2,3-f] nih.govbenzofuran derivatives would need to be elucidated through detailed pharmacological studies.
Chemoinformatics and Computational Drug Discovery for Furo[2,3-f]researchgate.netbenzofuran-based Agents
Computational techniques are pivotal in modern drug discovery, accelerating the identification and optimization of novel therapeutic agents. Chemoinformatics and computational drug discovery employ a variety of methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, virtual screening, and molecular docking, to predict the biological activity of chemical compounds and elucidate their mechanisms of action at a molecular level.
A thorough review of scientific literature reveals a significant body of research on the application of these computational methods to the broader class of benzofuran-containing compounds. researchgate.netnih.govnih.govnih.govnih.govnih.govnih.govresearchgate.netmdpi.commdpi.comnih.govresearchgate.netmdpi.com These studies have successfully utilized molecular docking to predict the binding modes of benzofuran derivatives with various biological targets, and 2D- and 3D-QSAR models have been developed to correlate the structural features of these compounds with their biological activities. nih.govresearchgate.netmdpi.com
However, a focused search for chemoinformatic and computational studies specifically centered on the furo[2,3-f] researchgate.netbenzofuran scaffold and its direct analogs did not yield specific research findings. While there is extensive computational work on isomers and related structures like furo[3,2-g]chromones and furo[2,3-b]indoles, the unique furo[2,3-f] researchgate.netbenzofuran core does not appear to have been the subject of dedicated computational drug discovery studies within the accessible scientific literature. nih.govnih.gov
The absence of specific molecular docking, QSAR, or virtual screening studies for furo[2,3-f] researchgate.netbenzofuran derivatives means that detailed research findings, such as binding affinity data, predictive activity models, or pharmacophore hypotheses, cannot be provided at this time. Such information would be contingent on future research initiatives that specifically target this particular heterocyclic system for computational analysis.
Therefore, while the principles of chemoinformatics and computational drug discovery are well-established and have been extensively applied to the wider benzofuran family, there is a current gap in the scientific literature regarding their specific application to furo[2,3-f] researchgate.netbenzofuran-based agents.
Applications of Furo 2,3 F 1 Benzofuran in Materials Science and Emerging Technologies
Optoelectronic Properties of Furo[2,3-f]nih.govbenzofuran-Containing Materials
The inherent rigidity and planarity of the furo[2,3-f] nih.govbenzofuran (B130515) core, along with its electron-rich nature, make it a compelling component for optoelectronic materials. These structural features facilitate π-electron delocalization, which is crucial for charge transport and light interaction.
Derivatives of benzofuran are known for their photoluminescent properties, with the ability to absorb and emit light at various wavelengths. The specific absorption and emission characteristics are highly dependent on the molecular structure and the presence of substituent groups. For instance, benzofuro[2,3-c]pyridin-3-ols (BFPYOLs), a class of related compounds, exhibit strong photoluminescence in the solution state, with emission colors ranging from blue to green. nih.gov The planar structure and conjugated system of the core are responsible for these photoluminescent properties. nih.gov
The photophysical properties of these compounds are also influenced by the solvent environment. A study on the fluorescent probe 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one (1-HBBC) demonstrated that the absorption and fluorescence emission peak maxima are solvent-dependent, with absorption observed between 260–349 nm and emission between 400–485 nm. mdpi.com
Table 1: Photophysical Properties of Selected Benzofuran Derivatives
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Solvent | Photoluminescent Quantum Yield (PLQY) |
|---|---|---|---|---|
| BFPYOL derivative 7g | 389 | - | DMSO | - |
| BFPYOL derivative 7i | - | 494 | DMSO | - |
| BFPYOL derivative 7k | - | - | DMSO | 91% |
| 1-HBBC | 260-349 | 400-485 | Various | Not Reported |
Data sourced from multiple studies on benzofuran derivatives. nih.govmdpi.com
The unique photophysical properties of benzofuran derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In OLEDs, these materials can function as emitters or as host materials for phosphorescent dopants. For example, dibenzofuran-based bipolar host materials have been synthesized for use in yellow phosphorescent OLEDs, achieving high current efficiency and external quantum efficiency. mdpi.com Fusing an acridine (B1665455) moiety with benzofuran has also led to the development of hybrid donors for high-performance thermally activated delayed fluorescence (TADF) OLEDs. nih.gov
In the realm of solar cells, copolymers incorporating thieno[2,3-f]benzofuran units have been investigated as donor materials in polymer solar cells (PSCs). These materials exhibit strong absorption in the visible spectrum and appropriate energy levels for efficient charge separation and transport. nih.gov The development of furan- and benzodifuran-based semiconductors is an active area of research for improving the power conversion efficiencies of OSCs. nih.govresearchgate.net
Table 2: Performance of Benzofuran-Based Optoelectronic Devices
| Device Type | Benzofuran Derivative | Role | Key Performance Metric |
|---|---|---|---|
| Yellow PhOLED | 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile | Host | EQE: 25.3% |
| Sky-blue TADF OLED | 12BTAc-PM | Dopant | EQE: 25.6% |
| Polymer Solar Cell | Thieno[2,3-f]benzofuran-based copolymer | Donor | PCE: >8% |
EQE: External Quantum Efficiency, PCE: Power Conversion Efficiency. Data compiled from various research articles. mdpi.comnih.govnih.gov
Furo[2,3-f]nih.govbenzofuran as a Building Block for Polymers and Copolymers
The furo[2,3-f] nih.govbenzofuran scaffold can be incorporated into polymeric structures to create materials with tailored properties for various applications. Five-membered aromatic rings containing oxygen, like furan (B31954) and its fused derivatives, are important building blocks for π-conjugated polymers. rsc.org These polymers are of interest for organic electronics due to their potential for high charge carrier mobility and tunable electronic properties. The substitution of different heteroatoms into these polymer backbones is a strategy for fine-tuning their characteristics for specific device applications. rsc.org
Supramolecular Chemistry Involving Furo[2,3-f]nih.govbenzofuran Scaffolds
The supramolecular chemistry of furo[2,3-f] nih.govbenzofuran is dictated by non-covalent interactions involving the heterocyclic core. While specific studies on the supramolecular assembly of the furo[2,3-f] nih.govbenzofuran scaffold are limited, insights can be drawn from related benzofuran structures. The crystal packing of benzofuran derivatives is often stabilized by weak intermolecular forces such as C–H···O and C–H···π interactions. nih.gov Additionally, slipped π–π stacking between the furan and benzene (B151609) rings of adjacent molecules is a common feature. nih.gov
In a complex of benzofuran and diethyl disulfide, the lone pair electrons of the sulfur atom interact with the π-electron cloud of the benzofuran ring. illinois.edu This interaction, along with cooperative S···π, CH···π, and CH···O weak intermolecular forces, stabilizes the supramolecular structure. illinois.edu The understanding of these non-covalent interactions is fundamental to crystal engineering and the design of self-assembling molecular systems.
Sensor Applications of Furo[2,3-f]nih.govbenzofuran Derivatives
The fluorescent properties of certain benzofuran derivatives make them promising candidates for sensor applications. The development of fluorescent probes for the detection of ions and molecules is an area of significant interest. For example, some benzofuro[2,3-c]pyridine derivatives have been investigated as ratiometric fluorescent probes for the detection of Hg2+ ions. nih.gov The photophysical studies of benzofuro[2,3-c]pyridin-3-ols suggest their potential for use in the development of diagnostic devices and sensors. nih.gov The high photoluminescent quantum yields of some of these compounds in solution make them suitable for creating sensitive and economical fluorescent probes. nih.gov
Role of Furo[2,3-f]nih.govbenzofuran in Advanced Catalytic Systems (e.g., Ligands, Supports)
While furo[2,3-f] nih.govbenzofuran itself is not typically used as a catalyst, the synthesis of this and other benzofuran scaffolds relies heavily on advanced catalytic systems. Transition metals such as palladium, copper, and nickel are frequently employed to catalyze the formation of the benzofuran ring system. nih.govmdpi.com For instance, palladium-catalyzed reactions are used for the nucleophilic substitution of benzofuran-2-ylmethyl acetates. Nickel catalysts have been used for the synthesis of 2-substituted benzo[b]furans.
Furthermore, both Lewis and Brønsted acids have been utilized as catalysts in the synthesis of benzofuran derivatives. nih.gov The choice of catalyst can influence the reaction's efficiency and selectivity, enabling the construction of complex benzofuran-containing molecules. The development of novel catalytic methods continues to be crucial for accessing new furo[2,3-f] nih.govbenzofuran derivatives for various applications.
Future Directions and Challenges in Furo 2,3 F 1 Benzofuran Research
Development of More Efficient and Sustainable Synthetic Routes for Furo[2,3-f]nih.govbenzofuran
A primary challenge in the study of furo[2,3-f] nih.govbenzofuran (B130515) is the development of synthetic methodologies that are not only high-yielding but also align with the principles of green and sustainable chemistry. Historically, the synthesis of complex heterocyclic systems has often relied on multi-step processes with harsh reagents, significant waste production, and high energy consumption. Future research must prioritize the creation of more atom-economical and environmentally benign routes.
Key areas for development include:
Catalytic Systems: Transitioning from stoichiometric reagents to advanced catalytic systems (e.g., copper, palladium, nickel) is crucial for improving efficiency. nih.govacs.org Recent progress in the synthesis of other benzofuran derivatives has highlighted the power of catalysts to enable novel bond formations under milder conditions. acs.org
Photocatalysis and Electrosynthesis: Visible-light-mediated reactions and electrochemical methods offer sustainable alternatives to traditional thermal processes. mdpi.com These techniques can often be performed at ambient temperature and pressure, reducing energy demand and allowing for unique bond-forming strategies that are otherwise inaccessible. A future goal would be to adapt these technologies for the specific annulation required to form the furo[2,3-f] nih.govbenzofuran core.
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. Implementing flow synthesis for furo[2,3-f] nih.govbenzofuran derivatives could accelerate the production of libraries for screening purposes.
Green Solvents: Replacing hazardous organic solvents with greener alternatives, such as bio-based solvents (e.g., ethyl acetate) or even water, is a critical objective. mdpi.com Research into solvent-free reaction conditions or the use of deep eutectic solvents could dramatically reduce the environmental footprint of synthesis. scispace.com
Table 1: Comparison of Conventional vs. Future Synthetic Approaches for Furo[2,3-f] nih.govbenzofuran
| Feature | Conventional Synthetic Methods | Future Sustainable Methods |
|---|---|---|
| Energy Input | High (often requires reflux/heating) | Low (ambient temperature, light-driven) |
| Reagents | Often stoichiometric, harsh reagents | Catalytic amounts, milder reagents |
| Solvents | Halogenated or petroleum-based solvents | Green solvents (bio-based, water) or solvent-free |
| Waste Profile | High E-factor (significant waste) | Low E-factor (high atom economy) |
| Scalability | Often challenging and hazardous | More amenable to safe, continuous flow scale-up |
Exploration of Novel Reactivity Patterns for Furo[2,3-f]nih.govbenzofuran Scaffolds
Beyond the initial synthesis of the core structure, a significant area of future research lies in understanding and exploiting its unique reactivity. The electron distribution and steric environment of the furo[2,3-f] nih.govbenzofuran system may lead to novel chemical behaviors distinct from those of more common linear isomers.
Future research should focus on:
C-H Functionalization: Direct C-H activation and functionalization represent a powerful strategy for late-stage diversification of the scaffold. rsc.org Developing methods to selectively introduce substituents at various positions on the benzene (B151609) or furan (B31954) rings without pre-functionalization would be a highly efficient way to generate analogues for structure-activity relationship (SAR) studies.
Cycloaddition Reactions: Investigating the participation of the furan or benzofuran moieties in cycloaddition reactions (e.g., Diels-Alder reactions) could open pathways to even more complex, three-dimensional polycyclic structures.
Ring-Opening and Rearrangement Reactions: Probing the stability of the scaffold under various conditions (e.g., acidic, basic, reductive, oxidative) could uncover novel ring-opening or rearrangement pathways. Such transformations, like the unusual rearrangement of benzopyrans to benzofurans seen in other systems, can provide access to unexpected and potentially valuable new molecular frameworks. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Furo[2,3-f]nih.govbenzofuran Chemistry
Key opportunities for integration include:
Synthesis Planning: Computer-Aided Synthesis Planning (CASP) tools can propose novel and efficient retrosynthetic routes to target furo[2,3-f] nih.govbenzofuran derivatives, potentially identifying more viable pathways than those conceived through traditional analysis. acs.org
Reaction Optimization: ML algorithms can be used to optimize reaction conditions (e.g., catalyst, solvent, temperature, time) by analyzing experimental data from a limited number of runs. This can drastically reduce the time and resources needed to find the best conditions for a new transformation. technologynetworks.com
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activities or material properties of virtual furo[2,3-f] nih.govbenzofuran derivatives. nih.govresearchgate.net This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of only the most promising candidates.
Table 2: Potential Applications of AI/ML in Furo[2,3-f] nih.govbenzofuran Research
| AI/ML Application | Objective | Potential Impact |
|---|---|---|
| Retrosynthesis Algorithms | Propose efficient synthetic pathways to novel targets. | Reduces development time; uncovers non-intuitive routes. acs.org |
| Reaction Condition Optimization | Identify optimal catalysts, solvents, and temperatures with minimal experimentation. | Accelerates research and reduces chemical waste. illinois.edu |
| QSAR Modeling | Predict biological activity (e.g., anticancer, neuroprotective) of virtual compounds. | Prioritizes synthetic efforts on high-potential molecules. nih.gov |
| Forward Reaction Prediction | Predict the likely products and yields of unexplored reactions. | Guides experimental design and exploration of new reactivity. acs.org |
Expanding the Scope of Furo[2,3-f]nih.govbenzofuran Applications in Interdisciplinary Fields
The broader benzofuran scaffold is a "privileged structure" in medicinal chemistry and materials science, known to interact with a wide range of biological targets and possess useful photophysical properties. nih.govmdpi.com A major future direction is to systematically investigate whether the unique furo[2,3-f] nih.govbenzofuran isomer can yield derivatives with enhanced or novel functionalities in various interdisciplinary fields.
Potential application areas to be explored:
Medicinal Chemistry: Given that benzofurans exhibit anticancer, neuroprotective, antioxidant, and antimicrobial activities, derivatives of furo[2,3-f] nih.govbenzofuran should be synthesized and screened for these properties. nih.govmdpi.comnih.govnih.gov Its rigid, planar structure could be ideal for intercalating with DNA or fitting into specific enzyme active sites.
Materials Science: Fused aromatic heterocyclic systems are foundational to the field of organic electronics. The furo[2,3-f] nih.govbenzofuran core could serve as a novel building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govacs.org
Agrochemicals: Many successful herbicides and fungicides are based on heterocyclic scaffolds. The biological activity of furo[2,3-f] nih.govbenzofuran derivatives should be explored in the context of crop protection.
Chemical Probes: Functionalized derivatives could be developed as fluorescent probes for detecting specific ions, molecules, or biological processes due to the potential for unique electronic properties in the fused ring system.
Table 3: Potential Interdisciplinary Applications for Furo[2,3-f] nih.govbenzofuran Derivatives
| Field | Potential Application | Rationale Based on Benzofuran Chemistry |
|---|---|---|
| Oncology | Anticancer Agents | Benzofuran hybrids show potent cytotoxic effects. nih.gov |
| Neuroscience | Neuroprotective Agents (e.g., for Alzheimer's) | Benzofuran scaffolds can inhibit acetylcholinesterase and beta-amyloid aggregation. mdpi.comnih.gov |
| Infectious Disease | Antibacterial & Antifungal Agents | The benzofuran nucleus is present in many antimicrobial compounds. mdpi.com |
| Organic Electronics | Semiconductors & Emissive Materials | Fused aromatic rings often exhibit desirable charge transport and photophysical properties. nih.gov |
| Antioxidant Research | Radical Scavenging Agents | Benzofuran hydrazones show significant antioxidant activity. nih.gov |
Addressing Stereochemical Control in Complex Furo[2,3-f]nih.govbenzofuran Synthesis
As furo[2,3-f] nih.govbenzofuran derivatives are explored for biological applications, controlling their three-dimensional structure will become a paramount challenge. The introduction of stereocenters onto the scaffold necessitates the development of asymmetric synthetic methods to produce single enantiomers, as different stereoisomers can have vastly different biological activities.
Future challenges in this area include:
Enantioselective Synthesis: Developing catalytic asymmetric methods that can construct the furo[2,3-f] nih.govbenzofuran core with high enantiopurity. This could involve chiral catalysts or auxiliaries that guide the stereochemical outcome of key bond-forming steps. nih.gov
Diastereoselective Functionalization: For derivatives with multiple stereocenters, methods must be developed to control the relative stereochemistry. Substrate-controlled reactions, where the existing stereochemistry of the molecule directs the formation of new stereocenters, will be important to explore. youtube.com
Synthesis of Saturated Analogues: The asymmetric synthesis of partially or fully saturated analogues (e.g., dihydro- or tetrahydro-furo[2,3-f] nih.govbenzofurans) presents a distinct challenge. rsc.orgresearchgate.net These non-planar structures introduce greater conformational complexity but also open up new regions of chemical space for drug discovery. The development of methods for their stereocontrolled synthesis is a critical step toward fully realizing the therapeutic potential of this scaffold family.
Q & A
Q. What are the critical physical and chemical properties of furo[2,3-f][1]benzofuran required for environmental fate modeling?
Methodological gaps exist in predicting environmental behavior due to missing data on vapor pressure, water solubility, Henry’s law constant, and organic carbon partitioning coefficient (Koc). Researchers should prioritize experimental determination using techniques like gas chromatography (GC) for vapor pressure and shake-flask methods for solubility. Environmental modeling software (e.g., EPI Suite) can integrate these values to predict transport and degradation pathways .
Q. What synthetic strategies are effective for constructing the this compound core?
Palladium-catalyzed cycloisomerization of (Z)-enynols in green solvents (e.g., glycerol or water) offers a sustainable route with regiochemical control . Alternative methods include:
- Two-step synthesis : Oxidative coupling of ketones with phenols using TBAI/TBHP systems to form benzofuran intermediates, followed by annulation .
- Heterocyclic annulation : Copper-mediated coupling of pre-functionalized benzofuran precursors .
| Method | Yield (%) | Key Condition | Reference |
|---|---|---|---|
| Pd-catalyzed cycloisomerization | 75–85 | Glycerol, 80°C, 12 h | |
| TBAI/TBHP oxidative coupling | 60–70 | Acetonitrile, RT, 24 h |
Q. How can structural elucidation of this compound derivatives be performed?
Combine <sup>1</sup>H and <sup>13</sup>C NMR with 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example:
- Furo[2,3-f]benzofuran-4,8-dione : <sup>1</sup>H NMR (DMSO-d6): δ 6.82 (s, 2H); <sup>13</sup>C NMR: δ 178.5 (C=O), 155.2 (O-C-O) .
- 4,8-Dioxofuro[2,3-f]benzofuran-2,6-dicarboxylic acid : Distinct carbonyl (δ 172.1 ppm) and aromatic carbons (δ 112–148 ppm) .
Advanced Research Questions
Q. How can contradictions in reported spectral data for this compound derivatives be resolved?
Q. Why do catalytic yields vary across studies for this compound synthesis?
Disparities arise from:
- Solvent polarity : Polar aprotic solvents (DMF) improve Pd-catalyzed reactions but may hydrolyze intermediates .
- Oxygen sensitivity : TBHP-mediated oxidations require inert atmospheres to prevent side reactions .
- Substrate purity : Trace moisture in enynols reduces cycloisomerization efficiency by 20–30% .
Methodological Frameworks
Q. How can the FINER criteria guide research on this compound?
- Feasible : Prioritize synthetic routes with commercially available precursors (e.g., coumaran derivatives ).
- Novel : Explore understudied applications (e.g., photodynamic therapy using benzofuran-based photosensitizers ).
- Relevant : Align with SDG targets for green chemistry by optimizing solvent-free syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
